5-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acid
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Overview
Description
5-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acid is a specialized organic compound characterized by its unique structure, which includes a trimethylsilyl group, an ethoxy group, a carbonyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acid typically involves multiple steps, starting with the preparation of the trimethylsilyl-protected intermediate. The key steps include:
Trimethylsilylation: The starting material, such as an alcohol or carboxylic acid, is treated with a trimethylsilylating reagent (e.g., trimethylsilyl chloride) in the presence of a base to form the trimethylsilyl ether.
Esterification: The trimethylsilyl-protected intermediate is then reacted with an appropriate carboxylic acid derivative to form the ester.
Amination: The ester undergoes amination to introduce the amino group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives, amides, and other oxidized products.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a protecting group for sensitive functional groups during complex organic syntheses.
Biology: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or proteins, altering their activity or binding properties. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
5-((Trimethylsilyl)ethoxy)pentanoic acid: Lacks the amino group.
5-(Carbonyl)amino)pentanoic acid: Lacks the trimethylsilyl group.
2-(Trimethylsilyl)ethanol: Lacks the carbonyl and amino groups.
This compound's versatility and unique structure make it a valuable tool in various scientific and industrial fields. Its synthesis, reactions, and applications highlight its importance and potential for future research and development.
Properties
IUPAC Name |
5-(2-trimethylsilylethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4Si/c1-17(2,3)9-8-16-11(15)12-7-5-4-6-10(13)14/h4-9H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNKYUDFUSTLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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